

Rutarensin molecular weight and chemical formula.

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Rutarensin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutarensin is a naturally occurring phenolic compound isolated from Ruta chalepensis, a plant of the Rutaceae family. As a member of the coumarin glycoside class of compounds, **Rutarensin** holds potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of the current knowledge on **Rutarensin**, including its physicochemical properties. In the absence of specific experimental data on **Rutarensin**'s biological functions, this document also details standardized experimental protocols and relevant signaling pathways typically associated with phenolic compounds of its class, providing a foundational framework for future research.

Physicochemical Properties of Rutarensin

A clear understanding of the fundamental chemical and physical properties of a compound is essential for any experimental design and interpretation of results. The key physicochemical data for **Rutarensin** are summarized below.



Property	Value	Source
Chemical Formula	C31H30O16	[1]
Molecular Weight	658.6 g/mol	[1][2]
IUPAC Name	3-hydroxy-3-methyl-5-oxo-5- [[3,4,5-trihydroxy-6-[[6- methoxy-2-oxo-3-[(2- oxochromen-7-yl)oxy]-2H- chromen-7-yl]oxy]oxan-2- yl]methoxy]pentanoic acid	[1]
CAS Number	119179-04-3	[2]
Appearance	White to off-white solid	[2]

Biological Context and Inferred Activities

While direct studies on the biological activities of **Rutarensin** are not currently available in the public domain, its classification as a phenolic compound and its origin from Ruta chalepensis allow for informed inference of its potential therapeutic properties. Extracts of Ruta chalepensis have been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. These activities are often attributed to the plant's rich content of phenolic compounds, such as flavonoids and coumarins.

Therefore, it is hypothesized that **Rutarensin** may contribute to these effects. Phenolic compounds are well-documented to modulate various cellular processes, and their therapeutic potential is an active area of research.

Proposed Experimental Protocols for Biological Activity Screening

To investigate the inferred biological activities of **Rutarensin**, a series of standardized in vitro assays are recommended. These protocols are widely used in the scientific community for the evaluation of natural products.

Antioxidant Activity Assays



The antioxidant capacity of a compound can be determined by its ability to scavenge free radicals. The following are standard spectrophotometric methods.

Assay	Principle	Experimental Outline
DPPH (2,2-diphenyl-1- picrylhydrazyl) Radical Scavenging Assay	Measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from violet to yellow.[3]	1. Prepare a methanolic solution of DPPH. 2. Add varying concentrations of Rutarensin to the DPPH solution. 3. Incubate in the dark at room temperature for 30 minutes. 4. Measure the absorbance at 517 nm. 5. Calculate the percentage of radical scavenging activity.
ABTS (2,2'-azino-bis(3- ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay	Measures the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a loss of color.[5][6]	1. Generate the ABTS radical cation by reacting ABTS with potassium persulfate. 2. Dilute the ABTS radical cation solution to a specific absorbance. 3. Add varying concentrations of Rutarensin. 4. Incubate at room temperature. 5. Measure the absorbance at 734 nm. 6. Calculate the percentage of inhibition.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of **Rutarensin** can be assessed by its ability to inhibit the production of inflammatory mediators in cell-based models.



Assay	Principle	Experimental Outline
Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages (e.g., RAW 264.7)	Measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[7][8]	1. Culture RAW 264.7 macrophage cells. 2. Pre-treat cells with varying concentrations of Rutarensin. 3. Stimulate the cells with LPS to induce an inflammatory response. 4. After incubation, collect the cell supernatant. 5. Quantify the amount of nitrite (a stable product of NO) using the Griess reagent. 6. Determine the inhibitory effect of Rutarensin on NO production.

Cytotoxicity Assay

The cytotoxic effect of **Rutarensin** against cancer cell lines can be evaluated to explore its potential as an anticancer agent.



Assay	Principle	Experimental Outline
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay	Measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[9][10][11][12]	1. Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere. 2. Treat the cells with varying concentrations of Rutarensin for a specified duration (e.g., 24, 48, 72 hours). 3. Add MTT solution to each well and incubate. 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 5. Measure the absorbance at approximately 570 nm. 6. Calculate the percentage of cell viability and determine the IC50 value.

Potential Signaling Pathways for Investigation

Phenolic compounds often exert their biological effects by modulating key intracellular signaling pathways. Based on the inferred antioxidant and anti-inflammatory properties of **Rutarensin**, the following pathways are proposed as primary targets for investigation.

NF-kB Signaling Pathway

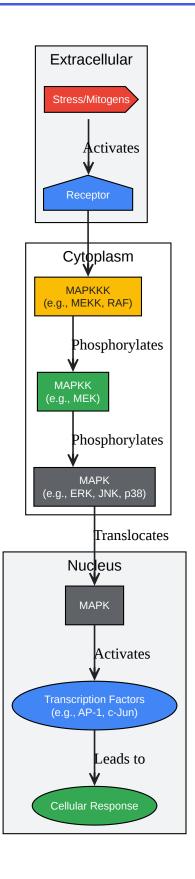
The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of inflammation.[13][14][15] [16] Phenolic compounds are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: The NF-kB signaling pathway, a potential target for **Rutarensin**.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a variety of stimuli, including stress and inflammation.[2][17] [18][19] Many phenolic compounds have been shown to modulate MAPK signaling.





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Caption: The MAPK signaling cascade, a potential pathway modulated by **Rutarensin**.



Conclusion and Future Directions

Rutarensin presents an interesting subject for further pharmacological investigation. This guide provides the essential physicochemical information and a strategic framework for exploring its potential antioxidant, anti-inflammatory, and cytotoxic properties. Future research should focus on performing the outlined experimental protocols to elucidate the specific biological activities of Rutarensin. Subsequent studies could then delve into its mechanisms of action by investigating its effects on the NF-kB and MAPK signaling pathways, and potentially others. Such a systematic approach will be crucial in determining the therapeutic potential of this natural compound.

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